![molecular formula C13H20O4 B2903240 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid CAS No. 2287301-97-5](/img/structure/B2903240.png)
2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid
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Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its unique structure and properties make it an ideal candidate for various research purposes.4]heptane-6-carboxylic acid.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid involves the protection of a spirocyclic ketone intermediate followed by carboxylation of the protected ketone.
Starting Materials
2-methyl-2-propanol, 2,4-pentanedione, Sodium borohydride, Carbon dioxide, Hydrochloric acid, Diethyl ether, Sodium hydroxide, Methanol, Acetic anhydride, Sodium bicarbonate
Reaction
1. Protection of 2,4-pentanedione with 2-methyl-2-propanol using acetic anhydride and sodium bicarbonate to form 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptan-6-one., 2. Reduction of the protected ketone using sodium borohydride in methanol to form 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptan-6-ol., 3. Acidification of the alcohol with hydrochloric acid to form the corresponding carboxylic acid., 4. Carboxylation of the protected ketone using carbon dioxide and sodium hydroxide in diethyl ether to form 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid.
Mechanism Of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid is not fully understood. However, it is believed to act as a nucleophile in various reactions. It has also been shown to inhibit the activity of certain enzymes.
Biochemical And Physiological Effects
2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can have implications in various biological processes. It has also been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid in lab experiments is its unique structure, which allows for the synthesis of various compounds. Additionally, it has been shown to have anti-inflammatory properties, which can be useful in certain studies. One of the limitations of using this compound is its low yield in the synthesis process.
Future Directions
There are various future directions for the use of 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid in scientific research. One direction is the development of new synthetic methodologies using this compound as a building block. Another direction is the use of this compound as a probe in various biological studies. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. It has also been used in the development of new synthetic methodologies. Additionally, it has been used as a probe in various biological studies.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-12(2,3)17-11(16)9-7-13(9)5-4-8(6-13)10(14)15/h8-9H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHNKTCVXCHDKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC12CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid |
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